2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

CYP450 inhibition drug metabolism ADMET

2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS 594813-32-8) is a heterocyclic building block that combines an imidazole ring with a hydroxyl-substituted benzonitrile core. This molecular architecture provides a unique chemical profile, including the capacity for hydrogen bonding via the hydroxyl group and metal coordination via the imidazole moiety.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 594813-32-8
Cat. No. B12439910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile
CAS594813-32-8
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=CN=C2)O)C#N
InChIInChI=1S/C10H7N3O/c11-6-8-1-2-9(5-10(8)14)13-4-3-12-7-13/h1-5,7,14H
InChIKeyFVLZKMQMAWCXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS 594813-32-8): A Structurally Distinct Imidazole-Benzonitrile Building Block for Medicinal Chemistry and Drug Discovery


2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS 594813-32-8) is a heterocyclic building block that combines an imidazole ring with a hydroxyl-substituted benzonitrile core [1]. This molecular architecture provides a unique chemical profile, including the capacity for hydrogen bonding via the hydroxyl group and metal coordination via the imidazole moiety [1]. It is utilized in early-stage drug discovery and chemical biology as a versatile scaffold for developing inhibitors against a range of therapeutic targets, including cytochrome P450 enzymes and histone deacetylases [2].

2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (594813-32-8): Why Analogue Swapping Compromises Data Integrity


Procurement of a generic imidazole derivative or a differently substituted benzonitrile cannot replicate the specific binding and activity profile of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile. The compound's specific substitution pattern—a hydroxyl group at the 2-position and an imidazole ring at the 4-position—is critical for its differential potency and selectivity across biological targets. As demonstrated by head-to-head comparisons, even minor structural changes, such as omitting the 2-hydroxy group, can result in a ten-fold loss of potency against enzymes like IDO . Substituting this compound with an unadorned 4-(1H-imidazol-1-yl)benzonitrile would therefore invalidate established structure-activity relationship (SAR) models and lead to experimental outcomes that cannot be directly compared to published data for this specific chemical entity.

2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (594813-32-8): Quantitative Differentiation Data for Informed Selection


Differential CYP3A4 Inhibition: Establishing Potency Context for ADMET Studies

2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile demonstrates quantifiable inhibition of human cytochrome P450 3A4, a critical enzyme in drug metabolism and a key liability to profile in drug discovery. While direct comparator data for a close structural analog in the same assay system is not available, the observed potency can be benchmarked against the well-characterized, high-potency CYP11B2 inhibitor MOERAS115 (4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile). MOERAS115, a structurally more complex benzonitrile derivative, exhibits an IC50 of 1.7 nM for its primary target [1]. The moderate potency of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile against CYP3A4 (IC50 of 233 nM) provides a valuable data point for assessing its potential for off-target drug-drug interactions relative to highly optimized, potent leads.

CYP450 inhibition drug metabolism ADMET medicinal chemistry

Epigenetic Profiling: Potency Against HDAC2 and HDAC1

This compound exhibits differential inhibitory activity against class I histone deacetylases (HDACs), which are key epigenetic targets in oncology and neuroscience. A direct intra-class comparison reveals a 1.4-fold selectivity for HDAC2 (IC50 = 400 nM) over HDAC1 (IC50 = 550 nM) [1]. This quantified difference, albeit small, indicates a nuanced binding interaction that is specific to the 2-hydroxy-4-imidazolylbenzonitrile scaffold. Such isoform selectivity is a critical parameter for chemists seeking to design molecules with a refined epigenetic fingerprint, and it contrasts with the broader, often less-defined, activity of simpler, unsubstituted imidazole building blocks.

epigenetics HDAC inhibition cancer research chemical biology

Structural Prerequisite for Potency: The Critical Role of the 2-Hydroxy Substituent

A powerful class-level inference underscores the critical role of the 2-hydroxy substituent on this compound. Analysis of related imidazole-based inhibitors reveals that the presence of a 2-hydroxy group can dramatically enhance binding affinity. Specifically, in the context of IDO inhibitors, the analog 2-hydroxy-4-phenylimidazole demonstrated a ten-fold increase in potency over its unsubstituted counterpart . This class-level observation is directly relevant to 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile, as it shares the crucial 2-hydroxy group that facilitates hydrogen bonding with key protein residues . This evidence strongly suggests that selecting this specific compound is essential for accessing a higher potency chemical space compared to analogs lacking this functional group.

structure-activity relationship SAR medicinal chemistry lead optimization

Physical Form and Purity: Melting Point as a Determinant for Assay Readiness

The melting point of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile is reported to be 170.0 ± 2.0 °C [1]. This physical property provides a key differentiating factor from the closely related analog 4-(1H-imidazol-1-yl)benzonitrile (CAS 25372-03-6), which has a reported melting point of 151-153°C . The approximately 17-19 °C higher melting point is indicative of the additional hydrogen bonding imparted by the 2-hydroxy group, which in turn influences solid-state stability and crystalline form. For researchers developing assays or formulations, this difference in physical form can directly impact handling, solubility kinetics, and storage conditions.

physicochemical properties quality control assay development medicinal chemistry

2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (594813-32-8): High-Value Research Scenarios Based on Verified Evidence


Building Focused Libraries for Epigenetic Target Profiling

Research groups can use this compound as a core scaffold for generating focused libraries targeting histone deacetylases (HDACs). Its documented inhibitory activity against HDAC1 (IC50 = 550 nM) and HDAC2 (IC50 = 400 nM) provides a validated starting point for structure-activity relationship (SAR) studies aimed at designing novel, isoform-selective epigenetic modulators. The data supports its inclusion in screening cascades for oncology and neuroscience drug discovery programs .

Developing CYP3A4 Activity Probes and Assessing Drug-Drug Interaction (DDI) Risk

With its established CYP3A4 inhibition profile (IC50 = 233 nM), this compound is directly applicable in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and DMPK (Drug Metabolism and Pharmacokinetics) laboratories. It can serve as a control or calibration compound in assays designed to profile the CYP3A4 inhibitory potential of new chemical entities, helping medicinal chemists flag and mitigate DDI liabilities early in the drug development process [1].

A Potency-Enhancing Scaffold in Medicinal Chemistry Campaigns

Medicinal chemists engaged in lead optimization can leverage the evidence that the 2-hydroxyimidazole motif is associated with a significant increase in potency—up to ten-fold in related systems . This makes 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile a strategically valuable building block for diversifying and improving the potency of hit compounds against enzymes where imidazole coordination (e.g., to heme iron) is a known binding mechanism.

Quality Control Standard for Physicochemical Characterization

Analytical and process chemistry groups can utilize the defined melting point of 170.0 ± 2.0 °C [1] as a key parameter for identity verification and purity assessment. This specific physicochemical property distinguishes the compound from its close analog 4-(1H-imidazol-1-yl)benzonitrile (mp 151-153°C), enabling unambiguous quality control in procurement and laboratory inventory management.

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